4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine
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Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrido[2,3-d]pyrimidine moiety can be synthesized through condensation reactions involving appropriate pyridine and pyrimidine precursors . The final step usually involves coupling the oxadiazole and pyrido[2,3-d]pyrimidine units with piperidine under suitable conditions, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine is unique due to its combination of the oxadiazole and pyrido[2,3-d]pyrimidine moieties, which confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N6O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H18N6O/c1-2-13-14(18-7-1)19-10-20-15(13)23-8-5-12(6-9-23)17-22-21-16(24-17)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
InChI Key |
SOZQPHYBNCBUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4C=CC=N5 |
Origin of Product |
United States |
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